Furo[3,2-b]pyridine-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of furo[3,2-b]pyridine derivatives has been achieved through various strategies, including efficient and rapid one-pot Sonogashira coupling/heteroannulation sequences, leading to regioselective lithiation and subsequent substitution to produce 2-substituted derivatives with high yields (Chartoire, Comoy, & Fort, 2008). Additionally, multi-component anion relay cascade reactions have been developed to access biologically important biscyanoethylated furo[3,2-c]pyridinones, showcasing the compound's versatility in complex synthetic routes (Lin et al., 2012).
Molecular Structure Analysis
The molecular structure and conformational preferences of furo[3,2-b]pyridine-2-carbaldehyde and its derivatives have been explored using ab initio molecular orbital theory. Studies have provided insights into the conformational energies, potential functions for internal rotation, and stabilization energies, contributing to a deeper understanding of the molecule's chemical behavior and reactivity (John, Ritchie, & Radom, 1977).
Chemical Reactions and Properties
Furo[3,2-b]pyridine derivatives undergo a variety of chemical reactions, demonstrating a wide chemical reactivity space. For instance, the heterocyclic framework has been functionalized through C-H amination and borylation reactions, with the pyridine moiety exhibiting particular reactivity towards these transformations. However, some reactions like C-H fluorination and radical C-H arylation were found to be less efficient, highlighting the selectivity of functional group transformations on this scaffold (Fumagalli & Emery, 2016).
Physical Properties Analysis
The synthesis and characterization of this compound derivatives have provided valuable information on their physical properties. These compounds exhibit a range of boiling points, melting points, and solubilities depending on the nature and position of substituents on the heterocyclic ring. Such physical property data are crucial for the development of new materials and for pharmaceutical applications, although specific studies focusing solely on these aspects are less common in the literature.
Chemical Properties Analysis
The chemical properties of this compound derivatives are marked by their electronic and steric characteristics, influencing their reactivity in nucleophilic and electrophilic reactions. The electron-deficient nature of the pyridine ring, combined with the electron-rich furan ring, creates a unique electronic environment conducive to diverse chemical transformations. These properties have been exploited in the development of novel synthesis methods for functionalized derivatives, highlighting the compound's role as a versatile building block in organic synthesis (O'Byrne et al., 2020).
Scientific Research Applications
Chemical Synthesis : Furo[3,2-b]pyridine and its derivatives are used in the synthesis of various compounds, providing a foundation for chemical research and the development of novel substances (Krutošíková, Dandárová, & Alföldi, 1993)(Krutošíková, Dandárová, & Alföldi, 1993).
Protein Kinase Inhibitors : The compound has been used in the efficient synthesis of CLK1/2/4 and HIPK inhibitors, which are significant in the treatment of various diseases, including cancers (Němec et al., 2021)(Němec et al., 2021).
Cancer and Disease Treatment : Derivatives of Furo[3,2-C]pyridines have potential applications in the treatment of cancers and conditions involving epithelial-mesenchymal transition (EMT), mediated by protein kinase activity like RON and/or MET (Li et al., 1974)(Li et al., 1974).
Oxidative Stress Studies : The synthesis of these compounds can aid in the study of the effects of oxidative stress on the nervous system (Shiotani & Morita, 1986)(Shiotani & Morita, 1986).
Anticancer Activity : Synthesized 2-substituted derivatives of Furo[3,2-b]pyridine have shown potential in inhibiting the growth of cancer cells and inducing apoptosis in vitro (Sri Laxmi et al., 2020)(Sri Laxmi et al., 2020).
Antimicrobial Activity : Some derivatives exhibit moderate to good antimicrobial activity against tested bacteria and fungi (Hrasna, Ürgeová, & Krutošíková, 2012)(Hrasna, Ürgeová, & Krutošíková, 2012).
Derivatives Synthesis : Various derivatives of Furo[3,2-b]pyridine can be synthesized through cyanation, chlorination, and nitration, broadening its applications in scientific research (Shiotani & Taniguchi, 1996)(Shiotani & Taniguchi, 1996).
Polyheterocycles Synthesis : Furo[3,2-b]pyridine serves as a unit for the synthesis of polyheterocycles, enabling the creation of complex molecular structures (Chartoire, Comoy, & Fort, 2008)(Chartoire, Comoy, & Fort, 2008).
Mechanism of Action
Target of Action
Furo[3,2-b]pyridine-2-carbaldehyde has been identified as a potent and highly selective inhibitor of cdc-like kinases (CLKs) . CLKs are a group of proteins that play a crucial role in cellular processes such as transcription and pre-mRNA splicing .
Mode of Action
It is known to interact with its target, the clks, leading to their inhibition . This inhibition disrupts the normal functioning of the CLKs, resulting in changes in the cellular processes they control .
Biochemical Pathways
The inhibition of CLKs by this compound affects the Hedgehog signaling pathway . The Hedgehog pathway is a key regulator of cell growth, differentiation, and tissue patterning . Disruption of this pathway can lead to various downstream effects, including changes in cell growth and differentiation .
Result of Action
The inhibition of CLKs and the subsequent disruption of the Hedgehog signaling pathway by this compound can lead to changes in cell growth and differentiation . For instance, one study found that a derivative of Furo[3,2-b]pyridine showed encouraging growth inhibition of both MDAMB-231 and MCF-7 cell lines and inhibition of SIRT1 .
Safety and Hazards
“Furo[3,2-b]pyridine-2-carbaldehyde” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes .
Future Directions
The furo[3,2-b]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway . This suggests that “Furo[3,2-b]pyridine-2-carbaldehyde” and its derivatives could have potential applications in the development of new therapeutic agents .
properties
IUPAC Name |
furo[3,2-b]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWGQISVIQMPPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348981 | |
Record name | furo[3,2-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112372-05-1 | |
Record name | furo[3,2-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furo[3,2-b]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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